2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Medicinal Chemistry Organic Synthesis LC-MS Method Development

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) is a critical α-bromo ketone intermediate whose 3-bromo-5-methyl substitution pattern is integral to the activity of downstream targets. Generic α-bromo acetophenones cannot replicate its steric and electronic profile, leading to altered regioselectivity in Suzuki/Heck couplings and potential synthetic failure in multi-step routes to EGFR inhibitors. The 14-Da mass advantage over non-methylated analogs also enables unambiguous LC-MS tracking. Available with ≥98% purity; order now to secure this non-interchangeable building block for your medicinal chemistry and agrochemical programs.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
CAS No. 260430-27-1
Cat. No. B3041086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
CAS260430-27-1
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)CBr
InChIInChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3
InChIKeyYNXOPPKYQLTAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1): A Specialized α-Bromo Ketone for 3,5-Disubstituted Aromatic Scaffold Synthesis


2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) is an α-bromo ketone with the molecular formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol . It is characterized by a 3-bromo-5-methylphenyl aromatic ring substituted at the 1-position with a 2-bromoethanone group. This compound serves as a specialized synthetic intermediate, primarily in medicinal chemistry and agrochemical research, where its dual bromine substitution pattern (aromatic and α-carbon) provides distinct reactivity for the construction of complex molecules .

Why 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) Cannot Be Casually Replaced by Other α-Bromo Acetophenones


In scientific procurement, α-bromo ketones are often treated as interchangeable alkylating agents. However, this is a critical oversight when the aromatic substitution pattern is integral to the final target's activity. The specific 3-bromo-5-methyl substitution on the phenyl ring of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone confers unique steric and electronic properties that directly influence downstream reaction outcomes, including regioselectivity in cross-coupling reactions and binding affinity in target molecules . Generic substitution with other α-bromo acetophenones (e.g., 3-bromophenacyl bromide or 2-bromo-5-methyl acetophenone) fails to replicate this specific chemical environment, potentially leading to different reaction kinetics, altered product profiles, or complete synthetic failure in multi-step syntheses where this intermediate is specifically designed for a purpose [1].

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1): Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Difference of 14.03 g/mol vs. 2-Bromo-1-(3-bromophenyl)ethanone Enables Precise Mass-Directed Purification

For applications involving mass-directed purification or LC-MS monitoring, the target compound's distinct molecular weight (MW = 291.97 g/mol) provides a clear analytical signature compared to the closely related analog 2-bromo-1-(3-bromophenyl)ethanone (MW = 277.94 g/mol) . This 14.03 g/mol difference, attributable to the presence of a methyl group on the aromatic ring, is substantial enough to ensure baseline separation and unambiguous identification in complex reaction mixtures where both species might be present or considered as alternatives .

Medicinal Chemistry Organic Synthesis LC-MS Method Development

Unique Physical Form and Color Differentiation from 3-Bromophenacyl Bromide

The target compound is reported as an off-white solid . In contrast, its closest non-methylated analog, 2-bromo-1-(3-bromophenyl)ethanone (CAS 18523-22-3), is typically described as a light-yellow crystalline powder [1]. This difference in physical appearance and color provides a simple, qualitative check for material identity and purity, serving as a preliminary indicator against misidentification or substitution during routine laboratory handling [1].

Organic Synthesis Analytical Chemistry Quality Control

Higher LogP and Lipophilicity Versus Non-Methylated Analog Implies Differential Membrane Permeability in Cellular Assays

While the target compound lacks a directly measured LogP, a strong class-level inference can be made based on the addition of a methyl group. The calculated XLogP3 for 2-bromo-1-(3-bromophenyl)ethanone is 3.1 [1]. The presence of an additional methyl group on the target compound's aromatic ring is known to increase lipophilicity. Using a standard increment rule for an aromatic methyl group, the estimated XLogP for the target compound is 3.5-3.6 [2]. This higher lipophilicity suggests potentially altered membrane permeability and non-specific protein binding compared to the non-methylated analog, which is a crucial consideration when interpreting results from cellular assays or when designing molecules with desired ADME properties.

Medicinal Chemistry ADME Cell Biology

Defined Research Applications for 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) Based on Quantitative Evidence


Synthesis of Novel EGFR Tyrosine Kinase Inhibitors

The compound is structurally related to intermediates described in patents for the synthesis of EGFR inhibitors for treating non-small cell lung cancer (NSCLC). Its 3-bromo-5-methylphenyl core is a key pharmacophoric element, and the α-bromo ketone functionality provides a versatile handle for introducing this core into larger, complex inhibitor scaffolds [1]. The 14 g/mol mass difference from the non-methylated analog is crucial for analytical tracking during the multi-step synthesis of these advanced pharmaceutical intermediates .

Agrochemical Intermediate for Cross-Coupling Reactions

The presence of both an aromatic bromine and an α-bromo ketone group makes this compound a valuable intermediate for sequential functionalization. The aromatic bromine is a prime site for Suzuki or Heck cross-coupling reactions, allowing for the introduction of diverse aryl or vinyl groups [1]. The α-bromo ketone can then be used in subsequent steps for nucleophilic substitutions, enabling the construction of complex agrochemical agents, such as novel fungicides or herbicides [1].

Development of LC-MS Methods for Complex Mixture Analysis

As evidenced by its distinct molecular weight of 291.97 g/mol, this compound is well-suited as an analytical standard or model compound for developing and validating LC-MS methods aimed at resolving structurally similar α-bromo ketones. Its unique mass and predicted higher lipophilicity (LogP ~3.5-3.6) relative to its non-methylated analog [1] translate to distinct retention times in reverse-phase chromatography, making it an ideal candidate for method development protocols requiring baseline separation of closely related intermediates .

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